molecular formula C17H18N4O B14927427 N-(2-ethylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2-ethylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14927427
M. Wt: 294.35 g/mol
InChI Key: CSWRKPUZTUVAAU-UHFFFAOYSA-N
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Description

N~4~-(2-ETHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N4-(2-ETHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final compound .

Chemical Reactions Analysis

N~4~-(2-ETHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N4-(2-ETHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby disrupting key biological pathways. For instance, it has been shown to inhibit thymidylate kinase, an enzyme crucial for DNA synthesis, which explains its potential anticancer activity .

Comparison with Similar Compounds

N~4~-(2-ETHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives such as:

The uniqueness of N4-(2-ETHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

N-(2-ethylphenyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H18N4O/c1-4-12-7-5-6-8-15(12)20-17(22)13-9-11(2)19-16-14(13)10-18-21(16)3/h5-10H,4H2,1-3H3,(H,20,22)

InChI Key

CSWRKPUZTUVAAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C3C=NN(C3=NC(=C2)C)C

Origin of Product

United States

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